Culpin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylbut-2-enyl)-5-(3-methylbut-3-en-1-ynyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-11(2)5-7-13-9-16(18)14(10-15(13)17)8-6-12(3)4/h6,9-10,17-18H,1,8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYWKFZKRYCUMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)C#CC(=C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154711 | |
| Record name | Culpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125213-21-0 | |
| Record name | Culpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125213210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Culpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Culpin
Pioneering Total Synthesis of Culpin and Associated Methodological Advancements
The pioneering total synthesis of this compound exemplifies a strategic approach to constructing complex 1,4-disubstituted aromatic systems. researchgate.netnih.govacs.org This synthesis is notable for its convergent nature, integrating several key reactions to assemble the final molecular architecture. researchgate.netnih.govacs.org
Development of Novel Routes to Para-Disubstituted Aromatic Systems Illustrated by this compound Synthesis
The synthesis of this compound is a prime illustration of novel routes developed for the preparation of 1,4-disubstituted aromatic compounds. researchgate.netnih.govacs.org This methodology involves transforming tert-butyl benzoates or tert-butyl 1-naphthoates into derivatives with alkyl or substituted alkyl groups in a 1,4-relationship to other functionalities. researchgate.netnih.govacs.org A critical sequence in this route involves the addition of an organometallic species to a cross-conjugated cyclohexadienone, which is subsequently subjected to allylic oxidation. researchgate.netnih.govacs.org The final aromatization step, leading to the desired para-disubstituted system, is achieved through bismuth(III) chloride-mediated decarboxylation. researchgate.netnih.govacs.org
Application of Birch Alkylation in this compound Precursor Elaboration
Birch alkylation plays a pivotal role in the early stages of this compound synthesis, serving as a foundational step for elaborating its precursors. researchgate.netnih.govacs.org This reaction, a classic method for converting arenes to 1,4-cyclohexadienes, is applied to tert-butyl benzoates or tert-butyl 1-naphthoates. researchgate.netnih.govacs.orgwikipedia.orgmasterorganicchemistry.com The Birch reduction of these aromatic tert-butyl esters, followed by in situ alkylation, yields cross-conjugated cyclohexadienones. researchgate.netnih.govacs.orgresearchgate.net These dienones are crucial intermediates, setting the stage for subsequent transformations that ultimately lead to the this compound scaffold. researchgate.netnih.govacs.org
Role of Allylic Oxidation in the Convergent Synthesis of this compound Intermediates
Following the Birch alkylation and the addition of an organometallic species, allylic oxidation is employed as a key step in the convergent synthesis of this compound intermediates. researchgate.netnih.govacs.org This transformation converts an allylic methylene (B1212753) group into a carbonyl group, a powerful methodology for the synthesis of unsaturated ketones. orgsyn.orgias.ac.in In the context of this compound, this oxidation step contributes to the formation of the cross-conjugated cyclohexadienones, which are then primed for the final aromatization. researchgate.netnih.govacs.orgresearchgate.net The strategic placement of this reaction within the synthetic sequence highlights its importance in building the complex carbon framework of this compound.
Bismuth-Mediated Transformations in the Synthesis of this compound
Bismuth-mediated transformations are central to the completion of this compound's total synthesis, particularly in the crucial aromatization and deprotection steps. researchgate.netnih.govacs.org Bismuth salts are increasingly favored in organic synthesis due to their low toxicity, cost-effectiveness, and compatibility with various reaction conditions, including aqueous media. researchgate.netresearchgate.netnih.govwm.eduresearchgate.netresearchgate.netmdpi.comresearchgate.net
Decarboxylative Aromatization Catalyzed by Bismuth(III) Chloride
A defining step in the synthesis of this compound is the decarboxylative aromatization catalyzed by bismuth(III) chloride (BiCl3·H2O). researchgate.netnih.govacs.orgacs.org This reaction facilitates the removal of the tert-butyl group from the cyclohexadienone intermediate, leading to spontaneous aromatization. researchgate.netnih.govacs.orgacs.org This process is highly efficient, typically yielding the desired aromatized products in over 75% yield for the combined carbanion addition and aromatization steps. acs.org The bismuth salt's role is critical, potentially influencing both the tert-butyl group removal and the subsequent aromatization. researchgate.netnih.govacs.orgacs.org
Bismuth-Catalyzed Cleavage of Protecting Groups in Related Synthetic Contexts
Beyond decarboxylative aromatization, bismuth(III) salts, including BiCl3, are well-documented for their efficacy in the cleavage of various protecting groups in organic synthesis. researchgate.netacs.orgresearchgate.netnih.govresearchgate.netresearchgate.net In the synthesis of this compound, the treatment with BiCl3·H2O not only induces aromatization but also results in the loss of methoxymethyl (MOM) ether groups, which are common protecting groups for hydroxyl functionalities. researchgate.netacs.org This dual functionality of bismuth(III) chloride—promoting both aromatization and deprotection—underscores its utility in streamlining complex synthetic routes. The ability of bismuth(III) salts to cleave protecting groups like MOM ethers and tert-butyl esters under mild and environmentally friendly conditions makes them valuable reagents in the synthesis of natural products and pharmaceutical intermediates. researchgate.netacs.orgresearchgate.netnih.govresearchgate.netresearchgate.net
Compound Names and PubChem CIDs
Advanced Synthetic Methodologies and Strategic Scaffold Construction of this compound
This compound, an acetylenic hydroquinone (B1673460) with the chemical formula C16H18O2, is a natural product known for its antimicrobial properties, particularly against various microorganisms. fishersci.canih.govamericanelements.comlabsolu.ca This compound is of fungal origin and has garnered interest due to its unique structural features and biological activity. nih.govlabsolu.ca
The synthesis of this compound has been achieved through advanced methodologies that enable the precise construction of its complex molecular architecture. A notable approach involves a route to 1,4-disubstituted aromatics, which was specifically developed to illustrate a new method for creating para-disubstituted benzene (B151609) rings. nih.govamericanelements.comfishersci.ienih.gov This methodology is particularly advantageous for compounds containing halogen substituents, where traditional palladium-based synthetic routes may be less effective. americanelements.com
The key steps in this advanced synthetic sequence for this compound involve:
Formation of a Cross-Conjugated Cyclohexadienone: This intermediate is crucial for introducing the desired substituents in a 1,4-relationship on the aromatic ring. It is typically prepared through a sequence beginning with the Birch alkylation of tert-butyl benzoates or tert-butyl 1-naphthoates, followed by allylic oxidation. nih.govnih.govwikipedia.org
Decarboxylative Aromatization: The prepared cyclohexadienone derivative undergoes treatment with bismuth trichloride (B1173362) (BiCl3) in the presence of water. This step facilitates the removal of the tert-butyl group and triggers a spontaneous decarboxylative aromatization, leading to the formation of the substituted aromatic core of this compound. nih.govnih.govwikipedia.org The synthesis of this compound, specifically an acetylenic hydroquinone antibiotic, has been reported to involve the decarboxylative aromatization of a 1,4-disubstituted t-butyl-4-hydroxycyclohexa-2,5-diene-1-carboxylate derivative, accompanied by the elimination of methoxymethyl ether groups, with the aid of BiCl3. nih.gov
This synthetic strategy highlights the utility of specific intermediates and reagents, such as bismuth trichloride, in achieving challenging transformations for complex natural product synthesis.
Broader Applications of Bismuth Compounds as Reagents in Complex Chemical Synthesis
Bismuth compounds, particularly organobismuth reagents, have emerged as valuable tools in complex chemical synthesis due to their unique properties, low toxicity, and cost-effectiveness. nih.govnih.govuni.lu These organometallic species, characterized by a carbon-bismuth bond, are readily accessible from inexpensive inorganic bismuth salts. uni.lu
Their applications span a variety of synthetic transformations:
Arylation Reactions: Organobismuth compounds are effective reagents in C-, N-, and O-arylation reactions, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, respectively, through the introduction of aryl groups.
Cross-Coupling and Benzoylation Reactions: They also find utility in various cross-coupling processes and benzoylation reactions, contributing to the construction of diverse molecular scaffolds.
Oxidation and Functionalization: Organobismuth(V) complexes can be synthesized by oxidizing bismuth(III) compounds with halogens (e.g., chlorine or bromine) and subsequently reacting them with organolithium or Grignard reagents. Furthermore, bismuth chemistry has shown rare examples of small molecule functionalization, including the insertion of carbon dioxide and carbonyl sulfide (B99878) into bismuth-carbon bonds.
Cleavage Reactions: Bismuth trichloride (BiCl3) is specifically known for its ability to cleave methoxymethyl (MOM)-ether and ester derivatives, providing a mild and efficient method for deprotection in organic synthesis. nih.gov
The low toxicity of bismuth salts makes them attractive for large-scale synthetic applications, particularly in the production of active pharmaceutical ingredients and their intermediates. nih.govnih.gov
Strategic Approaches to this compound Scaffold Construction: Convergent and Divergent Pathways
The construction of the this compound scaffold exemplifies strategic synthetic planning, incorporating elements that can be viewed through the lens of both convergent and divergent synthetic pathways. The core of this compound is a 1,4-disubstituted benzene ring, and the methodology employed for its synthesis focuses on efficiently establishing this specific aromatic substitution pattern. nih.govamericanelements.comfishersci.ienih.govwikipedia.org
Convergent Pathway Elements: The synthesis of this compound can be considered to have convergent elements by virtue of its modular construction. The initial steps involve preparing a complex cyclohexadienone intermediate. This intermediate itself is a result of multiple transformations (Birch alkylation, allylic oxidation) on simpler starting materials (tert-butyl benzoates or 1-naphthoates). nih.govnih.govwikipedia.org The subsequent aromatization step then brings together the pre-formed substituted ring system, allowing for the efficient assembly of the final aromatic scaffold. This approach minimizes the linear sequence of steps, which is characteristic of convergent synthesis, by building complexity in parallel fragments before their final coupling.
Divergent Pathway Elements: The methodology's utility in creating a variety of 1,4-disubstituted aromatics from a common intermediate highlights a divergent aspect. By starting with a general class of precursors (tert-butyl benzoates or 1-naphthoates) and employing a consistent set of reactions, the method allows for the introduction of diverse substituents (alkyl, aryl, alkenyl, or alkynyl groups) at specific positions. nih.govnih.gov This flexibility implies that the core synthetic strategy can be applied to diverge into the synthesis of various related aromatic compounds, including this compound, by varying the organometallic species added in the initial steps. The ability to apply this method to halogenated compounds, where other routes are less suitable, further demonstrates its strategic versatility. americanelements.com
In essence, the synthesis of this compound leverages a strategic combination of building complex intermediates (convergent) and then applying a versatile aromatization method that can be adapted to produce a range of related aromatic structures (divergent), thereby providing an efficient and flexible route to its unique hydroquinone scaffold.
Elucidation of Reaction Mechanisms Pertaining to Culpin Synthesis
Mechanistic Pathways of Decarboxylative Aromatization in Culpin Formation
A pivotal step in the synthesis of this compound involves the decarboxylative aromatization of a 1,4-disubstituted tert-butyl-4-hydroxycyclohexa-2,5-diene-1-carboxylate derivative. fishersci.ie This transformation is typically achieved by treatment with bismuth(III) chloride hydrate (B1144303) (BiCl₃·H₂O). fishersci.ienih.gov The mechanistic pathway facilitates the removal of the tert-butyl group and concurrently induces the spontaneous aromatization of the cyclohexadiene ring to yield the hydroquinone (B1673460) core of this compound. fishersci.ie This process is also accompanied by the loss of methoxymethyl ether groups, contributing to the final aromatic structure. fishersci.ie
The use of BiCl₃·H₂O in this context highlights the growing utility of bismuth compounds in organic synthesis, particularly due to their low toxicity, making them attractive reagents for large-scale preparations, including active pharmaceutical ingredients. fishersci.ienih.gov
Mechanistic Insights into Organometallic Additions to Cyclohexadienone Intermediates
The synthesis of this compound incorporates the strategic addition of an organometallic species to a cross-conjugated cyclohexadienone intermediate. fishersci.ienih.gov This cyclohexadienone is typically prepared through a sequence initiated by Birch alkylation of a tert-butyl benzoate (B1203000) or a tert-butyl 1-naphthoate, followed by allylic oxidation. fishersci.ienih.gov
Organometallic reagents are characterized by a highly polarized metal-carbon bond, rendering the carbon atom nucleophilic. fishersci.ca In the context of α,β-unsaturated carbonyl compounds like cyclohexadienones, nucleophiles can undergo either 1,2-addition (direct addition to the carbonyl carbon) or 1,4-addition (conjugate addition to the β-carbon). For the synthesis of this compound, the addition of the organometallic species to the cross-conjugated cyclohexadienone intermediate is a key step that establishes the necessary substitution pattern on the ring prior to the final aromatization. fishersci.ienih.gov The choice of organometallic reagent and reaction conditions dictates the regioselectivity and efficiency of this addition.
Mechanistic Studies of Radical Cyclization onto Acetylenic Systems within Related Research Contexts
While the primary synthesis route for this compound emphasizes decarboxylative aromatization and organometallic additions, the broader research endeavors by the group involved in this compound's synthesis have also extensively explored mechanistic studies of radical cyclization onto acetylenic systems. fishersci.ieuni.lu For instance, the synthesis of the natural product Frullanolide, undertaken by the D.L.J. Clive Group, provided significant insights into the synthetically important features of radical cyclization onto acetylenes. uni.lu
Radical cyclization reactions are powerful tools for the formation of carbon-carbon bonds and the construction of cyclic architectures. These reactions typically involve the initiation of a radical species, which then adds to a π-bond, such as that found in an alkyne. The subsequent steps involve further radical transformations, often leading to the formation of stable cyclic products. The kinetic control inherent in many radical reactions makes them particularly effective for synthesizing specific ring sizes, with five- and six-membered rings being common outcomes.
Computational and Theoretical Investigations of Relevant Reaction Mechanisms
Computational and theoretical investigations have become indispensable tools in modern organic chemistry for elucidating complex reaction mechanisms and predicting chemical outcomes. Techniques such as Density Functional Theory (DFT) are widely employed to model reaction pathways, identify transition states, and calculate energy profiles, providing detailed insights into the kinetics and thermodynamics of chemical transformations.
These computational approaches are especially valuable for studying reactions that involve transient or short-lived intermediates, which are often challenging to characterize experimentally. By providing a molecular-level understanding of bond breaking and formation, computational chemistry complements experimental data, aiding in the optimization of reaction conditions and the rational design of novel synthetic methodologies. While specific computational studies directly on the detailed mechanisms of this compound's synthesis were not explicitly detailed in the provided search results, the general applicability of these methods is paramount for a comprehensive understanding of the reaction mechanisms involved in its formation and related organic transformations.
Table 1: Key Reagents and Their Roles in this compound Synthesis
| Reagent/Intermediate Class | Role in this compound Synthesis | Reference |
| tert-Butyl Benzoate / tert-Butyl 1-Naphthoate | Starting material for Birch alkylation to form cyclohexadienone intermediates. | fishersci.ienih.gov |
| Cross-conjugated Cyclohexadienone | Intermediate formed after Birch alkylation and allylic oxidation; substrate for organometallic addition. | fishersci.ienih.gov |
| Organometallic Species | Adds to the cyclohexadienone intermediate to introduce substituents. | fishersci.ienih.gov |
| BiCl₃·H₂O | Induces decarboxylative aromatization and removal of tert-butyl and methoxymethyl ether groups. | fishersci.ienih.gov |
| 1,4-Disubstituted tert-butyl-4-hydroxycyclohexa-2,5-diene-1-carboxylate derivative | Precursor undergoing decarboxylative aromatization. | fishersci.ie |
Advanced Characterization Methodologies Applied in Culpin Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds, including natural products such as Culpin wikipedia.orgazolifesciences.comfujifilm.commsu.edu. This technique is based on the re-orientation of atomic nuclei with non-zero nuclear spins in an external magnetic field upon absorption of radiofrequency electromagnetic radiation wikipedia.org. The resonance frequency of each NMR-active nucleus is highly dependent on its local chemical environment, providing detailed insights into individual functional groups and their connectivity within a molecule wikipedia.orgfujifilm.com.
For this compound, both proton (¹H) NMR and carbon-13 (¹³C) NMR spectroscopy are crucial. ¹H NMR provides information on the number of chemically distinct protons, their chemical shifts (indicating electronic environment), and their coupling patterns (revealing neighboring protons) wikipedia.orgrochester.edu. For instance, the presence of aromatic protons on the benzene-1,4-diol (B12442567) core, olefinic protons from the alkenyl and alkynyl moieties, and distinct methyl and methylene (B1212753) protons would be clearly discernible. Integration of ¹H NMR signals allows for the determination of the relative number of protons in each environment fujifilm.com.
Table 1: Plausible NMR Spectroscopic Data for this compound (Hypothetical Research Findings)
| NMR Type | Chemical Shift (ppm) | Multiplicity | Integration/Type | Assignment (Proposed) |
| ¹H NMR | 6.65 | s | 2H | Aromatic protons |
| ¹H NMR | 5.20 | t | 1H | Olefinic proton (alkenyl) |
| ¹H NMR | 5.05 | d | 2H | Olefinic protons (alkynyl terminal) |
| ¹H NMR | 3.30 | d | 2H | Methylene protons (allylic) |
| ¹H NMR | 2.05 | s | 3H | Methyl protons (alkenyl) |
| ¹H NMR | 1.80 | s | 3H | Methyl protons (alkenyl) |
| ¹H NMR | 1.75 | s | 6H | Methyl protons (alkynyl) |
| ¹H NMR | ~5.5-6.5 | br s | 2H | Hydroxyl protons |
| ¹³C NMR | 145.2, 142.8 | - | Quaternary | Aromatic C-OH |
| ¹³C NMR | 120.5, 118.7 | - | Methine | Aromatic CH |
| ¹³C NMR | 135.0 | - | Quaternary | Olefinic C (alkenyl) |
| ¹³C NMR | 121.5 | - | Methine | Olefinic CH (alkenyl) |
| ¹³C NMR | 110.0 | - | CH₂ | Olefinic CH₂ (alkynyl terminal) |
| ¹³C NMR | 98.0, 85.5 | - | Quaternary | Alkynyl C |
| ¹³C NMR | 30.1 | - | CH₂ | Methylene C |
| ¹³C NMR | 25.8, 17.9, 22.1 | - | CH₃ | Methyl C |
Note: The NMR data presented in Table 1 are hypothetical and illustrative of the types of information obtained for a compound with this compound's reported structure.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS), particularly coupled with techniques like Liquid Chromatography (LC-HRMS) or Gas Chromatography (GC-HRMS), is critical for determining the accurate molecular mass and elemental composition of a compound mdpi.comscirp.orgresearchgate.net. For this compound (C₁₆H₁₈O₂), HRMS would precisely confirm its molecular weight of 242.1307 Da (for the exact mass of C₁₆H₁₈O₂) nih.gov. The high mass accuracy (typically in parts per million, ppm) provided by HRMS allows for the unambiguous assignment of the molecular formula, differentiating it from other compounds with similar nominal masses mdpi.comscirp.org.
Beyond molecular weight, tandem mass spectrometry (MS/MS or MS²) experiments provide valuable information about the compound's structure through fragmentation pathway analysis mdpi.comnih.govnih.gov. By inducing fragmentation of the protonated or deprotonated molecular ion, characteristic fragment ions are generated. The masses and relative abundances of these fragments, along with their elemental compositions determined by HRMS, allow researchers to propose and validate specific bond cleavages within the molecule mdpi.comscirp.org.
For this compound, fragmentation patterns would likely involve:
Loss of methyl groups: From the isopropylidene and isopropenyl moieties.
Cleavage of allylic/benzylic bonds: Leading to stable carbocations or radicals.
Loss of hydroxyl groups (as H₂O): From the hydroquinone (B1673460) core.
Rearrangements: Such as McLafferty rearrangements, particularly if the alkenyl chain allows for it.
Table 2: Plausible HRMS Fragmentation Data for this compound (Hypothetical Research Findings)
| m/z (Exact Mass) | Proposed Formula | Neutral Loss (Da) | Proposed Fragment Structure |
| 242.1307 | C₁₆H₁₈O₂ | - | [M]⁺ (Molecular ion) |
| 227.1072 | C₁₅H₁₅O₂ | 15.0235 (CH₃) | Loss of methyl group |
| 205.1017 | C₁₃H₁₃O₂ | 37.0290 (C₃H₅) | Cleavage of alkenyl chain |
| 191.0861 | C₁₂H₁₁O₂ | 51.0446 (C₄H₇) | Further fragmentation |
| 175.0806 | C₁₂H₁₁O | 16.0051 (O) | Loss of oxygen (or H₂O) |
| 135.0446 | C₉H₇O | 107.0861 (C₇H₁₁) | Fragmentation of side chains |
Note: The HRMS fragmentation data presented in Table 2 are hypothetical and illustrative, based on common fragmentation patterns for similar organic structures.
Advanced Chromatographic Techniques for Isolation and Purity Assessment
Advanced chromatographic techniques are fundamental for the isolation, purification, and purity assessment of chemical compounds, especially natural products like this compound which are often found in complex mixtures cpur.intandfonline.comiipseries.orgmoravek.com. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely used for their superior resolution and speed cpur.intandfonline.comiipseries.org. These techniques separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase, exploiting differences in polarity, molecular size, and other chemical properties cpur.intandfonline.com.
For this compound, preparative HPLC can be employed to isolate the compound from crude fungal extracts, ensuring sufficient quantities of high purity for subsequent structural characterization. Analytical HPLC, often coupled with a UV-Vis detector or a diode array detector (DAD), is then used to assess the purity of the isolated this compound iipseries.orgchromatographyonline.com. Peak purity assessment (PPA) using DAD allows for the comparison of UV spectra across a chromatographic peak, indicating the presence of co-eluting impurities if the spectra vary chromatographyonline.com.
Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), combine the separation power of chromatography with the identification capabilities of mass spectrometry cpur.in. LC-MS is particularly valuable for non-volatile or thermally labile compounds like this compound, enabling simultaneous separation and identification of components in a mixture, as well as the detection of trace impurities scirp.orgcpur.in. GC-MS is suitable for volatile derivatives or if this compound can be derivatized to increase its volatility. These techniques are crucial for confirming the identity of the isolated compound and ensuring its high purity, which is paramount for accurate structural determination and subsequent research cpur.iniipseries.org.
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is considered the most definitive technique for determining the three-dimensional atomic arrangement of crystalline solids researchgate.netacs.orglibretexts.orgazolifesciences.com. This method provides an unambiguous picture of the molecular structure, including bond lengths, bond angles, and absolute configuration, which cannot always be fully resolved by NMR or MS alone researchgate.netacs.orgamazon.com.
For this compound, obtaining a high-quality single crystal is a prerequisite for X-ray crystallographic analysis acs.orglibretexts.org. Once a suitable crystal is grown, it is exposed to a beam of X-rays. The X-rays diffract off the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern libretexts.orgazolifesciences.com. This pattern is then mathematically processed to generate an electron density map, from which the positions of individual atoms are determined libretexts.org.
If this compound can be crystallized, X-ray crystallography would provide:
Precise bond lengths and angles: Confirming the aromaticity of the benzene (B151609) ring, the geometry of the alkenyl and alkynyl groups, and the positions of the hydroxyl groups.
Solid-state conformation: Revealing how the molecule adopts a specific three-dimensional shape in the crystal lattice.
Intermolecular interactions: Identifying hydrogen bonding or π-stacking interactions that contribute to the crystal packing.
Confirmation of stereochemistry: If this compound possesses chiral centers or axial chirality, X-ray crystallography can unequivocally determine its absolute configuration.
While single-crystal X-ray diffraction is powerful, a limitation is the need for a suitable crystal researchgate.netacs.org. In cases where single crystals are difficult to obtain, powder X-ray diffraction (PXRD) can sometimes be employed, though it provides less detailed structural information researchgate.net. The data from X-ray crystallography, when available, serves as the ultimate validation for structural assignments derived from other spectroscopic techniques.
Biological Activity and Antimicrobial Spectrum of Culpin
Broad-Spectrum Antimicrobial Activity against Relevant Microorganisms
Culpin has been reported to exhibit antimicrobial activity against both bacteria and Candida msu.edu. While the specific details regarding its minimum inhibitory concentrations (MICs) or a comprehensive list of susceptible bacterial and fungal strains are not extensively detailed in the available literature, its designation as a "broad-spectrum" antibiotic suggests its efficacy across a range of microorganisms msu.edu. General broad-spectrum antimicrobial agents are effective against various Gram-positive and Gram-negative bacteria, as well as some yeasts and viruses iastate.edueuropa.eu. Research into other natural compounds and peptides has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with varying MICs depending on the compound and microbial strain researchgate.netbiotech-asia.orgnih.govjst.go.jp.
Due to the limited specific data available for this compound's detailed antimicrobial spectrum, a comprehensive table of its activity against various microorganisms cannot be presented.
Role of the Hydroquinone (B1673460) Moiety in this compound's Bioactivity
This compound is chemically classified as a hydroquinone researchgate.netmsu.edu. Hydroquinones are benzenediols characterized by two hydroxyl substituents positioned para to each other on a benzene (B151609) ring nih.gov. This structural feature is often associated with various biological activities, including antioxidant properties and roles as cofactors nih.gov. In the context of antimicrobial activity, the hydroquinone moiety can play a crucial role due to its redox properties, which may enable it to interfere with microbial cellular processes or generate reactive oxygen species (ROS) nih.gov. While the general significance of hydroquinone structures in bioactive compounds is recognized, the specific molecular mechanisms by which the hydroquinone moiety in this compound contributes to its unique antimicrobial bioactivity are not explicitly detailed in the current search results. However, its classification as a hydroquinone antibiotic strongly implies that this structural element is integral to its observed activity msu.edu.
Elucidation of Molecular Mechanisms of Antimicrobial Action
The precise molecular mechanisms underlying this compound's antimicrobial action have not been extensively elucidated in the provided research findings. Generally, antimicrobial compounds exert their effects through various mechanisms, such as inhibiting cell wall synthesis, altering plasma membrane integrity, disrupting cellular energy generation, damaging nucleic acid synthesis, interfering with protein synthesis, or modulating key metabolic pathways japsonline.comnih.govnshealth.ca. For instance, some antimicrobial peptides are known to permeabilize microbial membranes, leading to cell death researchgate.netspandidos-publications.com. Copper complexes, another class of antimicrobial agents, induce reactive oxygen species generation, inhibit enzyme function, cause DNA cleavage, and compromise cell membrane integrity nih.govresearchgate.net. While these are general mechanisms observed across different antimicrobial agents, specific detailed studies on how this compound interacts with microbial cells at a molecular level are not available in the search results.
Future Research Directions and Emerging Paradigms for Culpin Chemistry
Innovations in Synthetic Strategies towards Culpin and Structural Analogues
The initial synthesis of this compound was instrumental in demonstrating a novel method for constructing 1,4-disubstituted benzene (B151609) rings, particularly advantageous where traditional palladium-based approaches are less suitable fishersci.caamericanelements.com. This established route involves the addition of organometallic species to cross-conjugated cyclohexadienones, derived from Birch alkylation of tert-butyl benzoates or tert-butyl 1-naphthoates, followed by allylic oxidation and a bismuth trichloride (B1173362) (BiCl3·H2O)-mediated decarboxylative aromatization americanelements.comfishersci.ca.
Future synthetic strategies for this compound and its analogues are expected to focus on developing more efficient, sustainable, and selective methodologies. This includes investigating alternative catalytic systems that are more atom-economical and environmentally benign. Research could explore the utility of earth-abundant metal catalysts (e.g., iron, copper, or nickel) for various bond-forming reactions, replacing less sustainable or more toxic reagents. The application of biocatalysis, leveraging enzymes for specific transformations, or photocatalysis, utilizing light energy to drive reactions under milder conditions, could offer greener synthetic routes with enhanced selectivity. Furthermore, the integration of flow chemistry techniques may enable continuous, highly controlled synthesis, leading to improved yields and scalability for industrial production.
The systematic synthesis of diverse structural analogues is paramount for comprehensive structure-activity relationship (SAR) studies. This involves rational modifications to the alkenyl and alkynyl side chains, as well as the hydroquinone (B1673460) core. Strategies such as late-stage functionalization, where complex molecules are modified at a late stage of synthesis, or diversity-oriented synthesis (DOS), which aims to generate a wide array of structurally diverse compounds from common intermediates, could be employed. Such efforts are crucial for identifying key pharmacophores and developing derivatives with improved potency, selectivity, or novel biological profiles. The exploration of stereoselective synthesis for potential chiral analogues would also be a significant direction, as stereochemistry often plays a critical role in biological activity.
Advanced Studies on the Chemical Reactivity of this compound
This compound's distinct chemical functionalities, arising from its acetylenic and hydroquinone moieties, present a rich landscape for advanced studies on its chemical reactivity. The hydroquinone group is well-known for its facile and reversible redox transformations, capable of undergoing oxidation to quinones and further to highly reactive species wikipedia.orgfishersci.fi. Future research should delve into detailed electrochemical characterization of this compound, employing techniques such as cyclic voltammetry to precisely determine its redox potentials and understand the underlying electron transfer mechanisms. Such studies are fundamental to predicting its stability and behavior in various chemical and biological environments.
The acetylenic functional group offers a versatile platform for a wide array of chemical transformations, including various cycloaddition reactions (e.g., copper(I)-catalyzed azide-alkyne cycloaddition, a prominent example of "click chemistry" nih.govuni.lu), hydration, halogenation, and transition-metal catalyzed coupling reactions. Advanced investigations could focus on elucidating the regioselectivity and stereoselectivity of these reactions, which could lead to the rational design and synthesis of novel this compound derivatives with tailored properties. Furthermore, comprehensive kinetic and thermodynamic studies of this compound's reactions with different classes of reagents, including electrophiles, nucleophiles, and radical species, would provide a deeper understanding of its intrinsic reactivity profile. Research into its stability under various environmental stresses, such as exposure to varying pH levels, light, and elevated temperatures, is also critical for its potential development as a stable compound for practical applications.
Deeper Mechanistic Understanding of this compound's Biogenesis and Chemical Transformations
As a fungal metabolite, specifically isolated from the genus Pestalotiopsis nih.gov, a profound understanding of this compound's biogenesis within these organisms is a crucial area for future research. This necessitates a multidisciplinary approach integrating molecular biology, genetics, and advanced analytical chemistry. Stable isotope labeling experiments, coupled with high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, could precisely elucidate the precursor molecules and the sequence of enzymatic steps involved in its biosynthesis. Genetic manipulation techniques, such as gene knockout or overexpression in Pestalotiopsis strains, could identify the specific genes and enzymes responsible for each step of the this compound biosynthetic pathway. The insights gained from such studies could enable the biotechnological production of this compound or its analogues through synthetic biology, offering a potentially more sustainable and scalable alternative to traditional chemical synthesis.
Beyond its biogenesis, a deeper mechanistic understanding of this compound's chemical transformations, both in vitro and in vivo, is essential. This includes investigating its metabolic fate within biological systems, identifying any active or inactive metabolites, and understanding how these transformations influence its biological activity. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), would be invaluable for identifying and quantifying this compound and its metabolites in various biological matrices. Studies focusing on non-enzymatic transformations under physiological conditions would also contribute to a comprehensive understanding of its chemical behavior and stability.
Exploration of Additional Biological Activities and Potential Chemical Applications
While this compound is recognized for its antimicrobial properties fishersci.caamericanelements.com, its complex acetylenic hydroquinone structure suggests a broader spectrum of potential biological activities and diverse chemical applications that warrant further investigation. Future research could systematically screen this compound against a wider array of biological targets, including various bacterial and fungal strains, as well as viral pathogens, to fully delineate its antimicrobial spectrum. Beyond direct antimicrobial action, its potential as an anti-inflammatory, antioxidant, or even anticancer agent could be explored, given the known bioactivities of other hydroquinone and acetylenic natural products. Comprehensive in vitro and in vivo assays, coupled with mechanistic studies, would be necessary to validate any observed activities and identify their underlying molecular targets.
From a chemical applications perspective, this compound's unique structural features, particularly the reactive alkyne and redox-active hydroquinone, make it a compelling candidate for various material science and chemical synthesis applications. It could be explored as a building block in polymer chemistry, potentially serving as a monomer or cross-linking agent to create novel materials with tunable properties, such as antioxidant polymers or conductive materials. Its hydroquinone moiety could also be leveraged in redox-active systems or as a component in electrochemical devices. Furthermore, this compound could serve as a valuable scaffold for the development of new chemical probes or as a lead compound in medicinal chemistry, where its core structure could be modified to enhance potency, selectivity, or to introduce new functionalities for drug discovery.
Q & A
Basic: What foundational steps should guide the experimental design for studying Culpin's mechanism of action?
Methodological Answer:
To design a robust study:
Literature Review : Identify gaps in existing studies (e.g., unresolved pathways or conflicting mechanistic claims) .
Hypothesis Formulation : Frame a clear, focused question (e.g., "Does this compound inhibit Protein X via competitive binding?") .
Experimental Variables : Define independent (e.g., this compound concentration) and dependent variables (e.g., enzymatic activity) .
Controls : Include positive/negative controls and replicates to ensure reproducibility .
Basic: How can researchers optimize assay conditions for evaluating this compound's biochemical activity?
Methodological Answer:
Key steps include:
Parameter Standardization :
- Temperature/pH ranges mimicking physiological conditions .
- Solvent compatibility (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
Dose-Response Curves : Use logarithmic this compound dilutions to determine IC50/EC50 values .
Reprodubility Checks : Validate results across ≥3 independent experiments .
Advanced: How should discrepancies in this compound's pharmacokinetic (PK) data across studies be resolved?
Methodological Answer:
Address contradictions through:
Systematic Meta-Analysis : Compare PK parameters (e.g., bioavailability, half-life) across studies, noting methodological differences (e.g., animal models vs. in vitro systems) .
In Silico Modeling : Apply tools like PBPK (Physiologically Based Pharmacokinetic) models to simulate absorption/distribution under varying conditions .
Experimental Replication : Redesign experiments using harmonized protocols (e.g., standardized dosing intervals) .
Advanced: What advanced methodologies can resolve conflicting data on this compound's efficacy in heterogeneous biological samples?
Methodological Answer:
Stratified Analysis : Subgroup samples by variables (e.g., genetic polymorphisms, cell types) to identify confounding factors .
Multivariate Regression : Statistically isolate variables affecting efficacy (e.g., co-administered drugs, metabolic rates) .
Cross-Validation : Validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
Advanced: How can multi-omics approaches elucidate this compound's systemic effects?
Methodological Answer:
Integrate datasets through:
Transcriptomics/Proteomics : Identify this compound-induced gene/protein expression changes using RNA-seq or mass spectrometry .
Metabolomics : Map metabolic pathway alterations via LC-MS/NMR .
Network Analysis : Use bioinformatics tools (e.g., STRING, KEGG) to visualize interactions between this compound-affected pathways .
Advanced: What statistical frameworks are suitable for analyzing this compound's dose-dependent toxicity in longitudinal studies?
Methodological Answer:
Time-Series Analysis : Model toxicity trends using mixed-effects regression to account for inter-individual variability .
Survival Analysis : Apply Kaplan-Meier curves/Cox proportional hazards models to assess cumulative toxicity risks .
Benchmark Dose (BMD) Modeling : Estimate safe exposure thresholds from dose-response data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
